![molecular formula C12H22Cl2N2 B10815072 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B10815072.png)
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride is a chemical compound with significant biological activity and potential applications in various fields. This compound is known for its unique structure, which includes an aminopropyl group attached to a trimethylaniline core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trimethylaniline and (S)-2-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its dihydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride include:
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline: The base form without the dihydrochloride.
N,N,3-trimethylaniline: A related compound with a similar core structure.
2-aminopropyl derivatives: Compounds with similar aminopropyl groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form .
Propiedades
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10814989.png)
![2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B10815001.png)
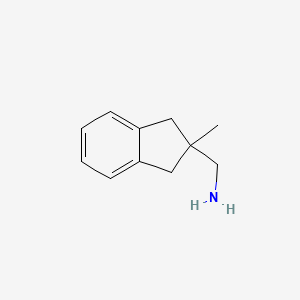
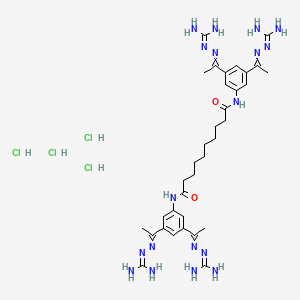
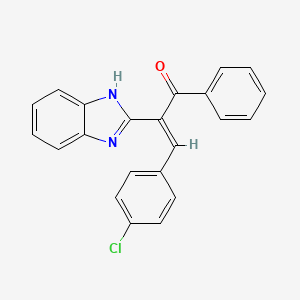
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)
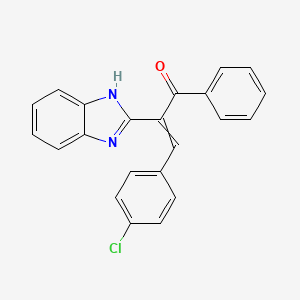
![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
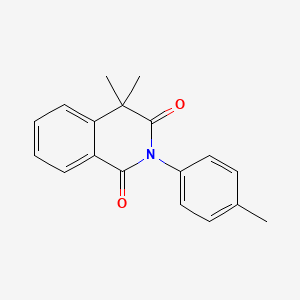
![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
![Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate](/img/structure/B10815067.png)
![N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B10815081.png)
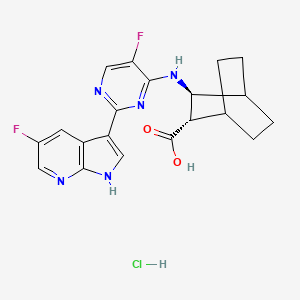
![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
